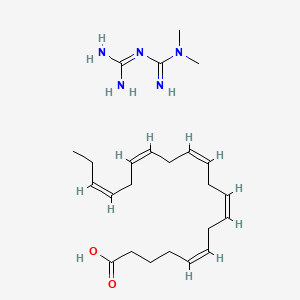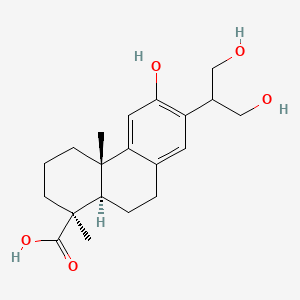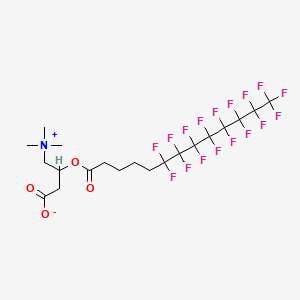
5-(F-Octyl)-pentanoyl carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(F-Octyl)-pentanoyl carnitine is a synthetic derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is characterized by the presence of a fluorinated octyl group attached to the pentanoyl moiety, which enhances its lipophilicity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(F-Octyl)-pentanoyl carnitine typically involves the esterification of carnitine with a fluorinated octyl-pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent product quality
Purification: Using techniques such as recrystallization or chromatography to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions
5-(F-Octyl)-pentanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The fluorinated octyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Fluorinated carboxylic acids or alcohols
Reduction: Fluorinated alcohols
Substitution: Fluorinated amines or thiols
Applications De Recherche Scientifique
5-(F-Octyl)-pentanoyl carnitine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the physical and chemical properties of carnitine derivatives.
Biology: Investigated for its potential role in modulating fatty acid metabolism and energy production in cells.
Medicine: Explored for its potential therapeutic effects in conditions related to mitochondrial dysfunction and fatty acid metabolism disorders.
Industry: Utilized in the development of novel surfactants and emulsifiers due to its unique amphiphilic properties.
Mécanisme D'action
The mechanism of action of 5-(F-Octyl)-pentanoyl carnitine involves its role in the transport of long-chain fatty acids into the mitochondria. The fluorinated octyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes. Once inside the mitochondria, it facilitates the β-oxidation of fatty acids, leading to the production of acetyl-CoA and subsequent energy generation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnitine: The parent compound involved in fatty acid transport.
Acetyl-L-carnitine: An acetylated derivative with enhanced neuroprotective properties.
Propionyl-L-carnitine: A derivative with potential cardiovascular benefits.
Uniqueness
5-(F-Octyl)-pentanoyl carnitine is unique due to the presence of the fluorinated octyl group, which imparts distinct physicochemical properties and potentially enhances its biological activity compared to other carnitine derivatives.
Propriétés
Numéro CAS |
142674-36-0 |
|---|---|
Formule moléculaire |
C20H22F17NO4 |
Poids moléculaire |
663.4 g/mol |
Nom IUPAC |
3-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C20H22F17NO4/c1-38(2,3)9-10(8-11(39)40)42-12(41)6-4-5-7-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h10H,4-9H2,1-3H3 |
Clé InChI |
REJPMZDEYKRFJA-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


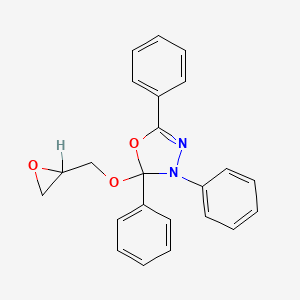
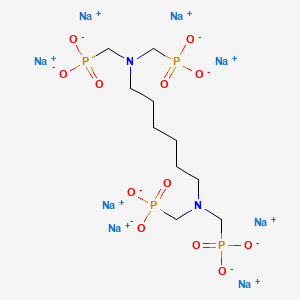

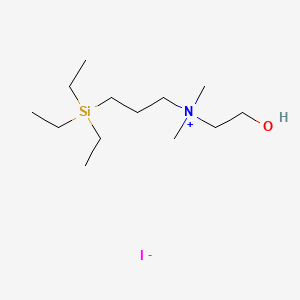
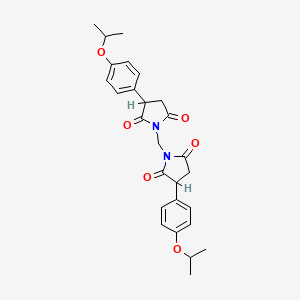
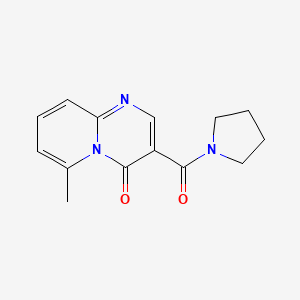
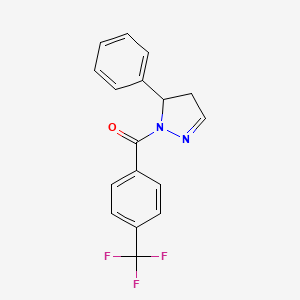

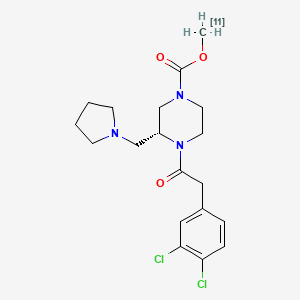
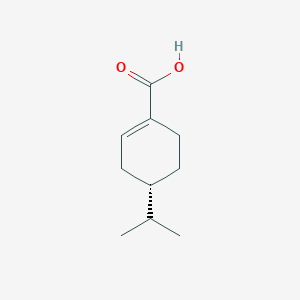
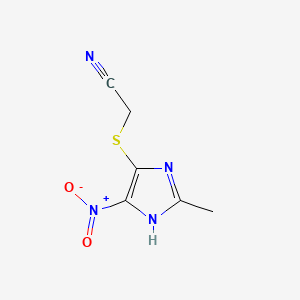
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
